molecular formula C15H13N3O4 B4896754 N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide CAS No. 6098-37-9

N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B4896754
CAS No.: 6098-37-9
M. Wt: 299.28 g/mol
InChI Key: GKXRWNRDNNTRLZ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide is a benzamide derivative characterized by a carbamoyl group (-CONH2) at the para position of the phenyl ring, a methyl group at the 3-position, and a nitro group (-NO2) at the 4-position of the benzamide moiety. This compound’s structural features confer distinct electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Recent studies highlight its relevance in antiviral drug development, particularly as a computational prediction for SARS-CoV-2 spike glycoprotein inhibition .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-9-8-11(4-7-13(9)18(21)22)15(20)17-12-5-2-10(3-6-12)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXRWNRDNNTRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367459
Record name N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6098-37-9
Record name N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a base to neutralize the hydrochloric acid formed during the reaction. The intermediate product, N-(4-carbamoylphenyl)-4-nitrobenzamide, is then further reacted with methylating agents to introduce the methyl group at the 3-position .

Industrial Production Methods

For industrial production, the process is optimized to improve yields and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Reduction: 4-amino-N-(4-carbamoylphenyl)-3-methylbenzamide.

    Substitution: Various substituted amides depending on the nucleophile used.

    Oxidation: N-(4-carbamoylphenyl)-3-carboxy-4-nitrobenzamide.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous benzamide derivatives exhibit variations in substituent groups, positions, and molecular frameworks. Below is a systematic comparison based on physicochemical properties, synthetic routes, and biological activities.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide C15H13N3O4 299.28 g/mol 4-carbamoylphenyl, 3-methyl, 4-nitro High polarity due to carbamoyl and nitro groups; potential H-bond donor/acceptor
N-(4-fluorophenyl)-3-methyl-4-nitrobenzamide C14H11FN2O3 274.25 g/mol 4-fluorophenyl, 3-methyl, 4-nitro Increased lipophilicity from fluorine; reduced H-bond capacity vs. carbamoyl
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide C14H11ClN2O3 290.70 g/mol 3-chloro, 4-methylphenyl, 4-nitro Chlorine enhances membrane permeability; steric hindrance at meta position
4-Nitro-N-(3-nitrophenyl)benzamide C13H9N3O5 287.23 g/mol 3-nitrophenyl, 4-nitro Dual nitro groups increase electron-withdrawing effects; lower solubility
N-(4-carbamoylphenyl)-3-hydroxy-4-methylbenzamide C15H14N2O3 270.28 g/mol 3-hydroxy, 4-methyl, 4-carbamoyl Hydroxy group improves solubility; weaker electron-withdrawing effect than nitro

Stability and Reactivity

  • Nitro Group : The para-nitro group in the target compound stabilizes the aromatic ring via resonance but may increase susceptibility to enzymatic reduction in vivo.
  • Carbamoyl vs. Halogen Substituents : Carbamoyl groups degrade slower than halogenated analogs under physiological conditions, as seen in comparative hydrolysis studies .

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